REACTION_CXSMILES
|
[C:1]1([Mg][Br:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[C:10]1([S:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Br>C1C=CC=CC=1.CCOCC.ClCCl>[Br-:8].[C:1]1([S+:16]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:7.8|
|
Name
|
|
Quantity
|
142 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.23 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting biphasic mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-necked 1 L round bottom flask equipped with a still head
|
Type
|
CUSTOM
|
Details
|
the diethyl ether removed under vacuo
|
Type
|
TEMPERATURE
|
Details
|
by gently heating
|
Type
|
ADDITION
|
Details
|
Additional benzene (150 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux under nitrogen
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled (ice bath temperature)
|
Type
|
CUSTOM
|
Details
|
After separation of the layers
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4 )
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product as an off-white solid (14.50 g)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
to precipitate the salt
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled in an ice bath for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to collecting the salt
|
Type
|
WASH
|
Details
|
washing with ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |